molecular formula C22H13Cl2N5O B12388734 3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile

3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile

Cat. No.: B12388734
M. Wt: 434.3 g/mol
InChI Key: HTMNMHIFUPOACL-UHFFFAOYSA-N
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Description

3,5-Diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrano[3,2-a]phenazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline and other aromatic amines, which undergo condensation reactions with appropriate aldehydes and nitriles under controlled conditions. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions may produce amines or other reduced forms of the compound.

Scientific Research Applications

3,5-Diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine: A compound with a similar aromatic amine structure but different core ring system.

    3,5-Diamino-6-(3,6-dichlorophenyl)-1,2,4-triazine: Another related compound with variations in the position of chlorine atoms and ring structure.

Uniqueness

3,5-Diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile is unique due to its pyrano[3,2-a]phenazine core, which imparts distinct chemical and biological properties

Biological Activity

3,5-Diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile is a synthetic compound that belongs to the phenazine class of organic molecules. Known for its diverse biological activities, this compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly cancer and microbial infections.

  • Molecular Formula : C22H13Cl2N5O
  • Molecular Weight : 434.28 g/mol
  • Density : 1.60 g/cm³ (predicted)
  • Boiling Point : 711.2 °C (predicted) .

The biological activity of phenazine derivatives, including this compound, is often attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Similar to other chemotherapeutic agents, it may inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
  • Metal Chelation : Phenazines can chelate metals, influencing cellular iron homeostasis and potentially affecting bacterial growth .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Acute myeloid leukemia (AML)
    • Acute promyelocytic leukemia (APL)
    • Breast cancer (MDA-MB-231)

In vitro studies have shown that the compound has an EC50 value significantly lower than many conventional chemotherapeutics, indicating high potency against leukemia cells .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • Target Organisms : Various bacterial strains including Pseudomonas aeruginosa and several fungal pathogens.
  • Mechanism : The antimicrobial effect is hypothesized to result from ROS production and disruption of cellular membranes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study A (2021) Demonstrated potent anticancer activity against AML with an IC50 value of 40 nM.
Study B (2022) Showed significant inhibition of Pseudomonas aeruginosa growth with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Study C (2023) Investigated the mechanism of action involving DNA intercalation leading to apoptosis in breast cancer cell lines.

Properties

Molecular Formula

C22H13Cl2N5O

Molecular Weight

434.3 g/mol

IUPAC Name

3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile

InChI

InChI=1S/C22H13Cl2N5O/c23-12-6-5-10(7-13(12)24)18-11(9-25)22(27)30-21-14(26)8-17-20(19(18)21)29-16-4-2-1-3-15(16)28-17/h1-8,18H,26-27H2

InChI Key

HTMNMHIFUPOACL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C4=C(C3=N2)C(C(=C(O4)N)C#N)C5=CC(=C(C=C5)Cl)Cl)N

Origin of Product

United States

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